molecular formula C19H22ClN5O2S B10967860 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide

Cat. No.: B10967860
M. Wt: 419.9 g/mol
InChI Key: NVMJCVWKQJJYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chloro and methyl group, and a thieno[2,3-D]pyrimidin ring system fused with a cyclooctane ring. The presence of multiple functional groups and heterocyclic structures makes it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide involves multiple steps, starting with the preparation of the pyrazole and thieno[2,3-D]pyrimidin intermediates. The pyrazole intermediate can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions. The thieno[2,3-D]pyrimidin intermediate is prepared through a series of cyclization reactions involving cyclooctane derivatives. The final step involves coupling these intermediates using acylation reactions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide is unique due to its combination of pyrazole and thieno[2,3-D]pyrimidin ring systems, along with the presence of a cyclooctane ring

Properties

Molecular Formula

C19H22ClN5O2S

Molecular Weight

419.9 g/mol

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)acetamide

InChI

InChI=1S/C19H22ClN5O2S/c1-11-14(20)9-24(22-11)10-16(26)23-25-12(2)21-18-17(19(25)27)13-7-5-3-4-6-8-15(13)28-18/h9H,3-8,10H2,1-2H3,(H,23,26)

InChI Key

NVMJCVWKQJJYKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.